1,6a-Dihydropentalene 1,6a-Dihydropentalene
Brand Name: Vulcanchem
CAS No.: 61771-83-3
VCID: VC19514818
InChI: InChI=1S/C8H8/c1-3-7-5-2-6-8(7)4-1/h1-5,8H,6H2
SMILES:
Molecular Formula: C8H8
Molecular Weight: 104.15 g/mol

1,6a-Dihydropentalene

CAS No.: 61771-83-3

Cat. No.: VC19514818

Molecular Formula: C8H8

Molecular Weight: 104.15 g/mol

* For research use only. Not for human or veterinary use.

1,6a-Dihydropentalene - 61771-83-3

Specification

CAS No. 61771-83-3
Molecular Formula C8H8
Molecular Weight 104.15 g/mol
IUPAC Name 1,6a-dihydropentalene
Standard InChI InChI=1S/C8H8/c1-3-7-5-2-6-8(7)4-1/h1-5,8H,6H2
Standard InChI Key QWRPWKLDIIPCSI-UHFFFAOYSA-N
Canonical SMILES C1C=CC2=CC=CC21

Introduction

Structural and Molecular Characteristics

1,6a-Dihydropentalene belongs to the class of non-benzenoid aromatic hydrocarbons. Its molecular structure consists of two fused cyclopentene rings, with one double bond localized in the 1,6a-positions (Figure 1). Key molecular parameters include a molecular weight of 104.149 g/mol, an exact mass of 104.063 g/mol, and a calculated logP value of 2.0587, indicating moderate hydrophobicity . X-ray crystallography studies of related dihydropentalene derivatives, such as 1,3,4,6-tetraphenyl-1,2-dihydropentalene, reveal bond lengths of 1.354 Å for exocyclic C–C double bonds and antiperiplanar configurations in metal complexes .

Synthesis Methodologies

Annulation Reactions with Cyclopentadiene

A high-yielding synthesis of tetraaryl-substituted dihydropentalenes involves the annulation of 1,4-diphenylcyclopenta-1,3-diene with chalcones. For example, 1,3,4,6-tetraphenyl-1,2-dihydropentalene is synthesized via a base-facilitated condensation between 1,4-diphenylcyclopentadiene and 1,3-diphenylprop-2-en-1-one, achieving yields exceeding 80% . The reaction proceeds via a Michael addition-cyclization sequence, with the electronic effects of aryl substituents preventing isomerization to the 1,5-dihydropentalene form .

[6 + 2] Cycloadditions with Fulvenes

Alternative routes employ [6 + 2] cycloadditions between fulvenes and enamines. For instance, acetone pyrrolidine enamine reacts with 6-monosubstituted fulvenes to form 1,2-dihydropentalenes. Steric hindrance at the fulvene’s C-6 position significantly impacts reaction rates; electron-deficient aryl substituents enhance nucleophilic attack, while bulky alkyl groups (e.g., isopropyl) reduce yields .

Chemical Reactivity and Organometallic Complexes

Deprotonation and Metalation

1,6a-Dihydropentalene undergoes stepwise deprotonation with alkali metal bases. Treatment with moderate bases (pKₐ > 15) yields monometallic hydropentalenide complexes, which exist as solvent-separated ion pairs in THF or DMSO . Stronger bases (pKₐ > 25) induce a second deprotonation, forming doubly anionic pentalenide complexes (e.g., Li₂[C₈H₆] or K₂[Ph₄Pn]). These complexes exhibit 10 π-electron aromaticity, confirmed by NMR upfield shifts (Δδ = −1.5 ppm for Li₂[Ph₄Pn]) and UV-vis absorption bands at λₘₐₓ = 450 nm .

Solid-State and Solution Behavior

In the solid state, pentalenide complexes adopt anti configurations, with alkali metals (Li, Na, K) coordinating η⁵ to each cyclopentadienyl ring. Mixed-metal systems (e.g., Li/Na or Li/K) display enhanced solubility in polar solvents, enabling transmetalation reactions with transition metal precursors .

Applications in Materials Chemistry

Ligand Design for Catalysis

Pentalenide anions serve as robust ligands for stabilizing low-valent metal centers. For example, lithium pentalenide facilitates the synthesis of luminescent iridium(III) complexes, which are candidates for organic light-emitting diodes (OLEDs) .

Precursors to Polycyclic Aromatics

1,6a-Dihydropentalene derivatives undergo Diels-Alder reactions with dienophiles to form polycyclic frameworks. Reacting 1,3,4,6-tetraphenyl-1,2-dihydropentalene with tetracyanoethylene yields a fused hexacyclic adduct with extended conjugation .

Future Directions and Challenges

Asymmetric Synthesis

Current methods produce racemic 1,2-dihydropentalenes. Developing enantioselective annulation strategies using chiral auxiliaries or catalysts remains an open challenge .

Stability Optimization

While aryl-substituted derivatives exhibit air and moisture stability, aliphatic analogs are prone to oxidation. Tailoring substituent electronic profiles could improve stability for broader applications .

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